![molecular formula C22H20ClN3O3S2 B2868704 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1216512-49-0](/img/structure/B2868704.png)
2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
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Description
2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C22H20ClN3O3S2 and its molecular weight is 473.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound and its derivatives have been extensively studied for their synthesis and evaluation against a range of microbial strains. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against eight bacteria and four fungi, demonstrating significant biological activity (Patel, Kumari, & Patel, 2012). This suggests the compound's potential in developing new antimicrobial agents.
Pharmacological Evaluation
Research by Parveen et al. (2017) on pyrimidine-piperazine-chromene and -quinoline conjugates revealed anti-proliferative activities against human breast cancer cell lines, indicating the compound's utility in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Molecular docking studies further supported these findings, highlighting the structural features contributing to its bioactivity.
Antiviral and Antifungal Applications
Reddy et al. (2013) synthesized derivatives doped with Febuxostat, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This underlines the compound's relevance in addressing both viral and bacterial threats (Reddy, Rasheed, Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
Synthetic Methodologies
Efficient synthesis routes for similar compounds highlight the versatility and potential applications of 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride in medicinal chemistry. Guo et al. (2006) described a seven-step synthesis of a potent PPARpan agonist, emphasizing the importance of regioselective carbon-sulfur bond formation in drug discovery (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
properties
IUPAC Name |
2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2.ClH/c26-17-12-19(28-18-5-2-1-4-15(17)18)22(27)25-9-7-24(8-10-25)13-21-23-16(14-30-21)20-6-3-11-29-20;/h1-6,11-12,14H,7-10,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHDTCAWHRQTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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